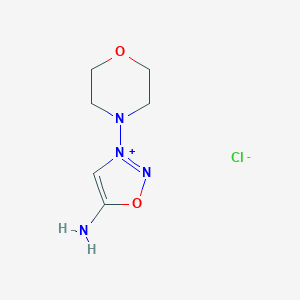

Linsidomine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFWHHCXSSACAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1[N+]2=NOC(=C2)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33876-97-0 (Parent) | |

| Record name | Linsidomine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9049039 | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16142-27-1 | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16142-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Linsidomine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016142271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Morpholinosydnonimine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-morpholin-4-yl-1,2,3-oxadiazolidin-3-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LINSIDOMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0054U597M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Linsidomine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1, is a potent vasodilator and antiplatelet agent. As an active metabolite of the antianginal drug molsidomine, linsidomine functions as a spontaneous nitric oxide (NO) donor.[1][2] This document provides a detailed technical overview of the molecular mechanism of action of linsidomine, focusing on its role in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant pathways and workflows to support further research and development.

Core Mechanism of Action: Nitric Oxide Donation and Guanylate Cyclase Activation

This compound's pharmacological effects are primarily mediated through its non-enzymatic release of nitric oxide (NO).[2] Unlike organic nitrates, linsidomine does not require enzymatic bioactivation to liberate NO. The process begins with the conversion of linsidomine (SIN-1) to its open-ring form, SIN-1A.[1] In the presence of molecular oxygen, SIN-1A undergoes spontaneous decomposition to yield NO and the inactive metabolite, SIN-1C.

The released NO, a highly reactive gaseous signaling molecule, diffuses across cell membranes into target cells, such as vascular smooth muscle cells and platelets.[1][3] Within these cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), the primary receptor for NO.[4][5] This binding event triggers a conformational change in sGC, leading to its activation.

Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[3][6] The subsequent elevation in intracellular cGMP levels initiates a downstream signaling cascade, primarily through the activation of protein kinase G (PKG).[1] PKG, in turn, phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and ultimately resulting in vasodilation and inhibition of platelet aggregation.[1][7]

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of linsidomine (SIN-1).

| Parameter | Species | Tissue/Cell Type | Value | Reference |

| IC50 (Platelet Aggregation Inhibition) | Human | Platelet-Rich Plasma (ADP-induced) | 2.98 ± 1.06 µM | [8] |

| Rat | Platelet-Rich Plasma (ADP-induced) | 108 ± 85 µM | [8] | |

| EC50 (Vasoconstriction Inhibition) | Human | Radial Artery (AVP-induced) | 15 ± 20 nM (Shift in AVP EC50 after SIN-1 pre-incubation) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

Linsidomine Signaling Pathway

The following diagram illustrates the molecular cascade initiated by linsidomine, from its conversion to an NO donor to the downstream cellular effects.

Experimental Workflow: Isolated Artery Vasorelaxation Assay

This diagram outlines the typical workflow for assessing the vasodilatory effects of linsidomine using an isolated artery preparation in an organ bath.

Detailed Experimental Protocols

Isolated Artery Vasorelaxation Assay

This protocol is a composite based on standard methodologies for studying vascular reactivity in isolated tissues.[9][10][11]

Objective: To determine the concentration-dependent vasodilatory effect of this compound on isolated arterial rings.

Materials:

-

Isolated tissue organ bath system with force transducers and data acquisition software.

-

Krebs-Henseleit physiological salt solution (PSS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose.

-

Vasoconstrictor agent (e.g., Phenylephrine, 10⁻⁵ M stock solution).

-

This compound (SIN-1) stock solutions of varying concentrations.

-

Gas mixture: 95% O₂ / 5% CO₂.

-

Dissection tools and microscope.

Procedure:

-

Tissue Preparation: a. Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines. b. Carefully dissect the desired artery (e.g., thoracic aorta) and place it in cold Krebs-Henseleit PSS. c. Under a dissecting microscope, remove adhering connective and adipose tissue. d. Cut the artery into rings of 2-4 mm in length.

-

Mounting: a. Mount each arterial ring between two L-shaped stainless-steel hooks in the organ bath chambers filled with Krebs-Henseleit PSS. b. Maintain the PSS at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

-

Equilibration and Viability Check: a. Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (depending on the artery). b. Replace the PSS every 15-20 minutes. c. Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM). d. Wash the rings with fresh PSS to return to baseline tension.

-

Experiment: a. Induce a stable submaximal contraction with a vasoconstrictor (e.g., phenylephrine, ~10⁻⁶ M). b. Once the contraction has plateaued, add this compound cumulatively to the bath in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M). c. Allow the response to each concentration to stabilize before adding the next.

-

Data Analysis: a. Record the relaxation at each concentration as a percentage of the pre-contraction induced by the vasoconstrictor. b. Plot the percentage of relaxation against the logarithm of the linsidomine concentration to generate a concentration-response curve. c. Calculate the EC₅₀ (the concentration of linsidomine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the curve.

Platelet Aggregation Assay

This protocol is based on the principles of light transmission aggregometry (LTA).[12][13][14][15]

Objective: To measure the inhibitory effect of this compound on agonist-induced platelet aggregation.

Materials:

-

Platelet aggregometer.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., Adenosine diphosphate (ADP), 20 µM).

-

This compound (SIN-1) solutions.

-

Saline or appropriate buffer.

-

Centrifuge.

-

Plastic tubes (to prevent platelet activation).

Procedure:

-

PRP and PPP Preparation: a. Draw whole blood from a healthy, drug-free donor into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). b. Centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature to obtain PRP. c. Carefully aspirate the PRP and transfer it to a plastic tube. d. Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15 minutes to obtain PPP.

-

Assay Setup: a. Adjust the platelet count in the PRP with PPP if necessary. b. Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

-

Experiment: a. Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. b. Add a specific concentration of this compound or its vehicle (control) to the PRP and incubate for a defined period (e.g., 1-5 minutes). c. Add the platelet agonist (e.g., ADP) to initiate aggregation. d. Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

Data Analysis: a. Determine the maximal aggregation for each concentration of linsidomine. b. Calculate the percentage of inhibition of aggregation relative to the control (vehicle-treated) sample. c. Plot the percentage of inhibition against the logarithm of the linsidomine concentration. d. Calculate the IC₅₀ (the concentration of linsidomine that inhibits 50% of the agonist-induced aggregation).

Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a general method for measuring sGC activity based on the quantification of cGMP production.[16]

Objective: To determine the effect of this compound on the catalytic activity of sGC.

Materials:

-

Purified sGC or cell/tissue homogenate containing sGC.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, GTP, and a phosphodiesterase inhibitor like IBMX).

-

This compound (SIN-1) solutions.

-

Reaction termination solution (e.g., trichloroacetic acid or ice-cold ethanol).

-

cGMP quantification kit (e.g., ELISA or radioimmunoassay).

Procedure:

-

Reaction Setup: a. Prepare reaction tubes on ice. b. Add the assay buffer, the source of sGC, and either this compound at various concentrations or vehicle control.

-

Initiation and Incubation: a. Initiate the reaction by adding the substrate, GTP. b. Incubate the reaction mixture at 37°C for a specific time (e.g., 10-20 minutes).

-

Termination: a. Stop the reaction by adding the termination solution.

-

cGMP Quantification: a. Process the samples according to the instructions of the chosen cGMP quantification kit. b. Measure the amount of cGMP produced in each sample.

-

Data Analysis: a. Calculate the sGC activity (e.g., in pmol cGMP/min/mg protein). b. Plot the sGC activity against the logarithm of the linsidomine concentration to determine the concentration-response relationship.

Conclusion

This compound exerts its therapeutic effects as a vasodilator and antiplatelet agent through a well-defined mechanism of action centered on the non-enzymatic release of nitric oxide and the subsequent activation of the sGC-cGMP signaling pathway. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and drug development professionals engaged in the study of linsidomine and related NO-donating compounds. Further research to fully elucidate the vasorelaxant potency (EC₅₀) across various vascular beds would be beneficial for a more complete understanding of its pharmacological profile.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Linsidomine - Wikipedia [en.wikipedia.org]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. sGC-cGMP signaling: target for anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Guanylyl Cyclase-cGMP Signaling Pathway in Melanocytes: Differential Effects of Altered Gravity in Non-Metastatic and Metastatic Cells [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. In vitro inhibition of human and rat platelets by NO donors, nitrosoglutathione, sodium nitroprusside and SIN-1, through activation of cGMP-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dmt.dk [dmt.dk]

- 10. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Platelet function analysis (aggregometry) | Synnovis [synnovis.co.uk]

- 15. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 16. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Nitric Oxide Donor Properties of SIN-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-morpholinosydnonimine (SIN-1), a pivotal compound in biomedical research. Its unique capacity to spontaneously generate both nitric oxide (NO) and superoxide (O₂⁻) under physiological conditions makes it an invaluable tool for studying the effects of peroxynitrite (ONOO⁻) and nitroxidative stress.

Core Properties and Decomposition of SIN-1

SIN-1 is a water-soluble sydnonimine, a class of mesoionic heterocyclic compounds. Its utility is not derived from its direct interaction with cellular components, but rather from its spontaneous, non-enzymatic decomposition in aqueous solutions at physiological pH and temperature.

Decomposition Pathway

The decomposition of SIN-1 is a multi-step process. It begins with a pH-dependent hydrolysis and opening of the sydnonimine ring to form its active metabolite, SIN-1A.[1] This open-ring form then reacts with molecular oxygen in a one-electron transfer reaction to yield a superoxide radical (O₂⁻) and a SIN-1 cation radical. This radical subsequently decomposes to release nitric oxide (NO). The proximate and diffusion-limited reaction between NO and O₂⁻ rapidly forms peroxynitrite (ONOO⁻), a potent and reactive oxidizing and nitrating agent.

Caption: Spontaneous decomposition pathway of SIN-1 in the presence of oxygen.

It is critical to note that in biological systems containing other electron acceptors, such as heme proteins, SIN-1 may behave more like a pure NO donor, with reduced concomitant superoxide formation.

Quantitative Data

The kinetics and stoichiometry of SIN-1 decomposition are crucial for experimental design. The table below summarizes key quantitative parameters.

| Parameter | Value | Conditions / Notes |

| Decomposition | Spontaneous and rapid | Occurs in aqueous solution at neutral/alkaline pH. |

| Half-life (t½) | Not consistently reported; decomposition is rapid | Highly dependent on pH, temperature, and oxygen tension. |

| Molar Ratio (NO : O₂⁻) | ~1.1 : 1 | Based on rates of 1.24 µM/min NO and 1.12 µM/min O₂⁻ at pH 7.4, 37°C. |

| Typical Concentration | 10 µM - 1 mM | Effective range for in vitro cell culture experiments. |

Key Experimental Protocols

Accurate measurement of the species generated by SIN-1 is fundamental to interpreting experimental outcomes.

Protocol: Nitric Oxide Detection (Griess Assay)

The Griess assay is a common colorimetric method for the indirect quantification of NO by measuring its stable breakdown product, nitrite (NO₂⁻), in aqueous solutions like cell culture supernatant.

Methodology:

-

Standard Curve Preparation:

-

Prepare a 100 µM sodium nitrite standard solution in the same cell culture medium used for the experiment.

-

Perform serial dilutions (e.g., 100, 50, 25, 12.5, 6.25, 3.13, 0 µM) in a clear, flat-bottom 96-well plate. The final volume in each well should be 50 µL.

-

-

Sample Collection:

-

After treating cells with SIN-1 for the desired time, collect the cell culture supernatant.

-

Centrifuge the supernatant (e.g., at 300 x g for 5 minutes) to pellet any detached cells or debris.

-

-

Assay Procedure:

-

Add 50 µL of the clarified supernatant from each experimental condition to separate wells of the 96-well plate.

-

Prepare the Griess Reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Prepare this reagent fresh and protect it from light.

-

Add 50 µL of the Griess Reagent to each well containing standards and samples.

-

-

Incubation and Measurement:

-

Incubate the plate for 10-15 minutes at room temperature, protected from light. A magenta color will develop.

-

Measure the absorbance at 540-550 nm using a microplate reader.

-

-

Quantification:

-

Subtract the absorbance of the blank (0 µM nitrite) from all standard and sample readings.

-

Plot the standard curve (absorbance vs. nitrite concentration) and determine the nitrite concentration of the samples using the linear regression equation from the curve.

-

Caption: Standard experimental workflow for the Griess assay.

Protocol: Superoxide Detection (Dihydroethidium Staining)

Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular superoxide. DHE is cell-permeable and, upon oxidation by superoxide, it forms 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Methodology:

-

Reagent Preparation:

-

Prepare a 5-10 mM DHE stock solution in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light.

-

-

Cell Preparation and Staining:

-

Culture adherent cells on sterile coverslips or in a multi-well imaging plate until they reach the desired confluency.

-

Prepare a 5-10 µM DHE working solution in a suitable buffer (e.g., serum-free medium or HBSS) immediately before use.

-

Remove the culture medium from the cells and wash once with the buffer.

-

Load the cells by incubating them with the DHE working solution for 15-30 minutes at 37°C in the dark.

-

-

Treatment and Imaging:

-

Wash the cells twice with pre-warmed buffer to remove excess DHE.

-

Add fresh medium containing the desired concentration of SIN-1 (and any other experimental compounds).

-

Immediately visualize the cells using a fluorescence microscope equipped with filters appropriate for rhodamine (Excitation ~520 nm, Emission ~600 nm).

-

-

Analysis:

-

Capture images at various time points after SIN-1 addition.

-

Quantify the mean fluorescence intensity per cell or per field of view using imaging analysis software. An increase in red fluorescence intensity relative to untreated controls indicates an increase in superoxide production.

-

SIN-1 Modulated Signaling Pathways

The dual release of NO and O₂⁻ allows SIN-1 to influence distinct and sometimes opposing signaling cascades.

NO-Dependent cGMP Signaling

The nitric oxide produced by SIN-1 is a potent activator of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP), which in turn activates Protein Kinase G (PKG) to mediate downstream effects like vasodilation and inhibition of platelet aggregation.

References

The Pharmacology of Linsidomine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride (SIN-1), an active metabolite of the anti-anginal drug molsidomine, is a potent vasodilator belonging to the class of sydnonimines.[1] Its pharmacological effects are primarily mediated through the non-enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[2] This technical guide provides an in-depth overview of the pharmacology of this compound, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Introduction

Linsidomine, also known as 3-morpholinosydnonimine, has garnered significant interest for its direct nitric oxide-donating properties, which distinguish it from traditional organic nitrates.[1][3] Unlike nitrates that require enzymatic activation, linsidomine spontaneously releases NO, thereby circumventing the development of tolerance.[1][4] This unique characteristic makes it a valuable tool for studying NO-mediated signaling and a potential therapeutic agent for various cardiovascular conditions, including unstable angina and erectile dysfunction.[5][6]

Mechanism of Action

This compound acts as a prodrug that, under physiological conditions, undergoes a series of transformations to release nitric oxide.

Bioactivation and Nitric Oxide Release

Linsidomine (SIN-1) is the primary active metabolite of molsidomine.[7] At neutral pH, SIN-1 undergoes a hydroxyl ion-dependent conversion to its open-ring form, SIN-1A.[8] Subsequently, in the presence of oxygen, SIN-1A decomposes to release nitric oxide (NO) and the inactive metabolite SIN-1C (3-morpholinoiminoacetonitrile).[8][9] This process is independent of enzymatic activity.[1]

A diagram illustrating the bioactivation pathway of Linsidomine is provided below:

References

- 1. Comparative efficacy of the intravenous administration of linsidomine, a direct nitric oxide donor, and isosorbide dinitrate in severe unstable angina. A French multicentre study. French Group of Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Linsidomine, direct donor of EDRF/NO: a new treatment for unstable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy of linsidomine chlorhydrate, a direct nitric oxide donor, in the treatment of human erectile dysfunction: results of a double-blind cross over trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of platelet activating factor-induced platelet aggregation by molsidomine, SIN-1, and nitrates in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

Linsidomine Hydrochloride as a Peroxynitrite Donor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride (SIN-1), the active metabolite of molsidomine, is a pivotal pharmacological tool for the controlled generation of peroxynitrite (ONOO⁻), a potent and short-lived biological oxidant. This technical guide provides an in-depth exploration of linsidomine's mechanism of action, its application in experimental settings, and its role in drug development. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to equip researchers with the knowledge required for the effective utilization of this compound in their studies of nitroxidative stress and associated pathologies.

Introduction

This compound, chemically known as 3-morpholinosydnonimine hydrochloride, is a sydnonimine derivative that spontaneously decomposes under physiological conditions to generate both nitric oxide (•NO) and superoxide (O₂•⁻).[1][2] The rapid, diffusion-controlled reaction between these two radicals results in the formation of peroxynitrite.[3] Peroxynitrite is a key mediator of "nitroxidative stress" and has been implicated in a wide range of pathological conditions, including cardiovascular diseases, neurodegeneration, and inflammation. The ability of linsidomine to co-generate •NO and O₂•⁻ in a controlled manner makes it an invaluable tool for investigating the biological effects of peroxynitrite.[4]

Mechanism of Peroxynitrite Generation

The generation of peroxynitrite from this compound is a multi-step process that occurs spontaneously in aqueous solutions at physiological pH.

-

Hydrolysis and Ring Opening: Linsidomine undergoes hydrolysis, leading to the opening of its sydnonimine ring to form the open-ring metabolite, SIN-1A.[1]

-

Reaction with Molecular Oxygen: In the presence of molecular oxygen, SIN-1A undergoes a one-electron reduction of oxygen to produce a superoxide radical (O₂•⁻) and the SIN-1 cation radical.[1][5]

-

Nitric Oxide Release: The unstable SIN-1 cation radical subsequently decomposes to release nitric oxide (•NO).[1][5]

-

Peroxynitrite Formation: The concurrently generated •NO and O₂•⁻ rapidly combine in a near diffusion-controlled reaction to form peroxynitrite (ONOO⁻).[3][6]

It is crucial to note that under certain biological conditions, particularly in the presence of electron acceptors such as heme proteins, linsidomine can act primarily as a •NO donor, with a reduced yield of superoxide and consequently peroxynitrite.[1][7]

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound as a peroxynitrite donor.

| Parameter | Value | Conditions | Reference(s) |

| Decomposition & Peroxynitrite Generation | |||

| Peroxynitrite Yield from SIN-1 | Quantitative | Equimolar initial superoxide and nitric oxide at neutral pH | [6] |

| Biological Activity (IC₅₀/EC₅₀ Values) | |||

| U-46619-induced platelet aggregation (human PRP) | IC₅₀: 0.9 µmol/L | In vitro | [8] |

| Arachidonic acid-induced platelet aggregation (human PRP) | IC₅₀: 1.4 µmol/L | In vitro | [8] |

| Thromboxane B₂ formation (human PRP) | IC₅₀: 2.9 µmol/L | In vitro | [8] |

| Inhibition of 26S proteasome in SK-N-MC cells | Effective at concentrations leading to proteasome inhibition | In vitro | [4] |

PRP: Platelet-Rich Plasma

Signaling Pathways

Peroxynitrite and nitric oxide generated from linsidomine can modulate several critical signaling pathways.

cGMP-Dependent Signaling

Nitric oxide, a primary product of linsidomine decomposition, is a potent activator of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation, neurotransmission, and inhibition of platelet aggregation.

References

- 1. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

Linsidomine Hydrochloride vs. Molsidomine: A Technical Guide to a Prodrug and its Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molsidomine is a well-established, orally active prodrug utilized in the management of cardiovascular diseases, primarily for its vasodilatory properties.[1] Its therapeutic effects are not elicited by the parent compound itself, but rather by its active metabolite, linsidomine (also known as SIN-1).[1] This technical guide provides an in-depth comparison of linsidomine hydrochloride and its prodrug, molsidomine, focusing on their pharmacokinetics, mechanism of action, and the experimental methodologies used for their study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.

Comparative Pharmacokinetics

Molsidomine is readily absorbed after oral administration and undergoes extensive first-pass metabolism in the liver to form linsidomine.[2][3] The pharmacokinetic profiles of both compounds are summarized in the table below. It is important to note that conditions such as liver cirrhosis can significantly alter the pharmacokinetics, leading to prolonged half-lives of both the prodrug and its active metabolite.[1][4]

| Pharmacokinetic Parameter | Molsidomine | Linsidomine (SIN-1) | Reference |

| Bioavailability (oral) | 44 - 59% | Not applicable (metabolite) | [2] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | N/A (formed from molsidomine) | [2] |

| Elimination Half-life (Healthy Subjects) | 1.6 ± 0.8 hours | 1 - 2 hours | [2][5] |

| Elimination Half-life (Liver Cirrhosis) | 13.1 ± 10.0 hours | 7.5 ± 5.4 hours | [1] |

| Protein Binding | 3 - 11% | Not specified | [2] |

| Volume of Distribution (Vd) | Corresponds to body weight | Not specified | [2] |

| Metabolism | Hepatic hydrolysis to Linsidomine | Spontaneous degradation to release NO | [2] |

| Excretion | >90% as metabolites in urine | Metabolites excreted in urine | [2] |

Mechanism of Action: From Prodrug to Physiological Effect

The therapeutic efficacy of molsidomine is entirely dependent on its conversion to linsidomine and the subsequent release of nitric oxide (NO). This process bypasses the enzymatic steps required by organic nitrates, which may contribute to a lower incidence of tolerance.[6]

Metabolic Activation of Molsidomine

Molsidomine, upon absorption, is enzymatically converted in the liver to its active metabolite, 3-morpholino-sydnonimine, or linsidomine (SIN-1). This conversion is a critical step for the pharmacological activity of the drug.

References

- 1. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bioscience.co.uk [bioscience.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. s3.amazonaws.com [s3.amazonaws.com]

An In-depth Technical Guide to Linsidomine Hydrochloride (CAS: 16142-27-1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of Linsidomine Hydrochloride (CAS Number 16142-27-1), a vasodilator and nitric oxide donor. Also known as SIN-1, it is the active metabolite of the antianginal drug molsidomine. This guide covers its physicochemical properties, synthesis, mechanism of action, key signaling pathways, and relevant experimental data. Detailed experimental protocols for key assays and visualizations of its biochemical pathways are provided to support further research and development.

Introduction

This compound, with the chemical identifier CAS 16142-27-1, is a sydnonimine derivative recognized for its potent vasodilatory and antiplatelet properties.[1][2] It is the pharmacologically active metabolite of molsidomine, a drug used in the treatment of angina pectoris.[3][4] Linsidomine's primary mechanism involves the spontaneous, non-enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.[3] Beyond its vasodilatory effects, linsidomine is a unique pharmacological tool as it simultaneously generates superoxide radicals, leading to the formation of peroxynitrite, a potent oxidizing and nitrating agent.[1][2] This dual activity makes it a subject of interest in studies related to both therapeutic vasodilation and oxidative stress-induced cellular processes.[1][3]

Physicochemical and Pharmacokinetic Properties

This compound is a white to off-white solid compound.[1] Its key properties are summarized in the tables below.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 16142-27-1 | [5] |

| Molecular Formula | C₆H₁₁ClN₄O₂ | [6] |

| Molecular Weight | 206.63 g/mol | [6] |

| Appearance | Solid | [7] |

| Melting Point | 186 °C | [7] |

| Water Solubility | 50 mg/mL (Requires sonication) | [1] |

| DMSO Solubility | 50 mg/mL (Requires sonication and warming) | [1] |

| logP | -1.6 | [5] |

| Topological Polar Surface Area | 49.6 Ų | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

Pharmacokinetic Data

| Parameter | Value | Condition | Reference(s) |

| Elimination Half-life (t½) | 12 - 20 minutes | In plasma (Linsidomine/SIN-1) | [8] |

| Metabolite Half-life (t½) | 1.5 ± 0.5 hours | Terminal phase (SIN-1C metabolite) | [8] |

| Bioavailability | Metabolite of Molsidomine (oral admin.) | Not directly administered orally in studies | [9] |

| Metabolism | Rapidly degrades in plasma | Forms inactive metabolite SIN-1C | [8] |

| Excretion | Mainly extrarenal clearance of metabolite | Renal excretion of metabolite is ~5.8% in healthy subjects and ~0.8% in renal insufficiency | [8] |

| Effect of Disease | Prolonged t½ in patients with liver cirrhosis | Linsidomine t½: 7.5 ± 5.4 h (vs 1.0 h healthy) | [2][10] |

Synthesis

The primary synthetic route to sydnonimines like linsidomine involves the nitrosylation of α-aminonitriles, followed by cyclization under strong acidic conditions, typically using HCl to yield the hydrochloride salt.[11]

Representative Synthesis Protocol

A common synthesis for this compound is outlined as follows:

-

Step 1: Formation of N-morpholino-2-aminoacetonitrile. N-aminomorpholine is reacted with potassium cyanide and formaldehyde in an aqueous solution.

-

Step 2: Nitrosation. The resulting N-morpholino-2-aminoacetonitrile is then nitrosated using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in water to yield N-nitroso-N-morpholino-2-aminoacetonitrile.

-

Step 3: Cyclization. The final step involves the cyclization of the nitroso compound by treatment with HCl in a solvent such as methanol to produce this compound.[11]

Pharmacology and Mechanism of Action

Linsidomine is a prodrug that acts as a direct donor of nitric oxide (NO).[8] Unlike organic nitrates, its conversion to release NO is non-enzymatic. The parent compound, Linsidomine (SIN-1), undergoes metabolic conversion to SIN-1A, which then spontaneously decomposes to release NO.[8] Simultaneously, this decomposition generates superoxide (O₂⁻), which can rapidly react with NO to form peroxynitrite (ONOO⁻).

The released NO diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).[8] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8] The subsequent elevation in intracellular cGMP levels activates Protein Kinase G (PKG), which phosphorylates various downstream targets. This cascade leads to a reduction in intracellular calcium concentrations, resulting in smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.[8]

Figure 1: Spontaneous decomposition of Linsidomine (SIN-1).

Key Signaling Pathways

NO-sGC-cGMP Vasodilation Pathway

This is the canonical pathway for linsidomine-induced vasodilation. The increase in cGMP is the central event, leading to the activation of PKG and subsequent smooth muscle relaxation.

Figure 2: The NO-sGC-cGMP signaling pathway for vasodilation.

Nrf2 Pathway Activation

Linsidomine has been shown to induce the nuclear accumulation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the antioxidant response.[1] Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Oxidative stress, potentially from linsidomine's generation of reactive species, can disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes.

Figure 3: Nrf2 antioxidant pathway activation by Linsidomine.

Summary of Preclinical and Clinical Data

Linsidomine has been evaluated in various experimental models, from cell cultures to clinical trials. The following table summarizes key quantitative findings.

| Application/Model | Concentration / Dose | Observed Effect | Reference(s) |

| In Vitro - Chondrocytes (ATDC5, C28/I2) | 0 - 5 mM (24 h) | Reduced cell activity; induced necrosis and apoptosis. | [1] |

| In Vitro - Neuronal Cells (PC12) | 30 - 1000 µM | Prevented Zn²⁺-induced neuronal death. | [1] |

| In Vitro - Endothelial Cells (EAhy926, HUVEC) | 1 mM (2-3 h) | Induced nuclear accumulation of Nrf2. | [1] |

| In Vitro - Rat Aortic Smooth Muscle Cells | 0 - 500 µM (30 min) | Inhibited PDGF-BB-induced cell migration and proliferation. | [1] |

| Clinical - Renal Insufficiency Study | 2 mg (IV short infusion) | No evidence of drug accumulation with repetitive dosing. | [8] |

| Clinical - Myocardial Infarction Study | ~1 mg/h (continuous IV infusion) | Well-tolerated; suitable for acute coronary syndromes. | [12] |

| Clinical - Unstable Angina Study | ~1 mg/h (IV infusion for 72h) | At least as efficacious as isosorbide dinitrate in stabilizing patients. | [13] |

| Clinical - Coronary Angiography Study | 0.8 mg (intracoronary injection) | Produced effective vasodilation with significantly less hypotensive effect compared to nitroglycerin (0.15 mg). | [14] |

Detailed Experimental Protocols

Protocol: Measurement of cGMP in Cultured Vascular Smooth Muscle Cells

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels following treatment with this compound.[15]

-

Cell Culture: Plate rat aortic smooth muscle cells (RASMCs) in 24-well plates and grow to 80-90% confluence.

-

Serum Starvation: Replace the growth medium with a serum-free medium for 24 hours prior to the experiment to reduce basal signaling activity.

-

Treatment: Prepare fresh solutions of this compound in a serum-free medium at desired concentrations (e.g., 0, 1, 10, 100 µM). Aspirate the starvation medium and add the Linsidomine solutions to the wells. Incubate for 10 minutes at 37°C.

-

Cell Lysis: Aspirate the treatment medium and immediately add 200 µL of 0.1 M HCl to each well. Incubate for 20 minutes at room temperature with gentle shaking to lyse the cells and stop enzymatic activity.

-

Sample Preparation: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 1000 x g for 10 minutes at 4°C to pellet cellular debris.

-

ELISA: Use the supernatant for cGMP quantification using a commercially available cGMP competitive ELISA kit. Follow the manufacturer's instructions, which typically involve:

-

Acetylation of samples and standards to improve assay sensitivity.

-

Adding samples/standards, cGMP-HRP conjugate, and anti-cGMP antibody to the pre-coated plate.

-

Incubating, washing, and adding a substrate solution (e.g., TMB).

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate cGMP concentrations based on the standard curve. Normalize the results to the total protein content of a parallel well, determined by a BCA or Bradford assay.

Protocol: Vascular Smooth Muscle Cell (VSMC) Migration Assay

This protocol details a transwell (Boyden chamber) assay to assess the effect of Linsidomine on VSMC migration induced by a chemoattractant like Platelet-Derived Growth Factor (PDGF).[1][16][17]

-

Chamber Preparation: Use transwell inserts with an 8.0 µm pore size polycarbonate membrane. Coat the top side of the membrane with 10 µg/mL collagen I and allow it to dry in a sterile hood.

-

Cell Preparation: Culture VSMCs to ~80% confluence. Serum-starve the cells for 24 hours. On the day of the experiment, detach the cells using trypsin, wash, and resuspend them in a serum-free medium at a density of 2 x 10⁵ cells/mL.

-

Assay Setup:

-

Lower Chamber: Add 600 µL of serum-free medium containing the chemoattractant (e.g., 20 ng/mL PDGF-BB) to the lower wells of a 24-well plate.

-

Upper Chamber: Pre-incubate the cell suspension with various concentrations of this compound (e.g., 0, 10, 100, 500 µM) for 30 minutes at 37°C. Add 200 µL of the treated cell suspension (4 x 10⁴ cells) to the top of each transwell insert.

-

-

Incubation: Place the plate in a 37°C, 5% CO₂ incubator for 6-8 hours to allow for cell migration.

-

Cell Staining and Counting:

-

Carefully remove the inserts from the wells.

-

Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.

-

Fix the migrated cells on the bottom surface by immersing the insert in 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% Crystal Violet for 20 minutes.

-

Wash the inserts gently in water and allow them to air dry.

-

-

Quantification: Using a light microscope, count the number of migrated, stained cells in 5-10 random high-power fields per membrane. Calculate the average number of migrated cells per field for each condition.

Figure 4: Experimental workflow for a VSMC transwell migration assay.

Conclusion

This compound (CAS 16142-27-1) is a multifaceted pharmacological agent whose primary action as a spontaneous nitric oxide donor underpins its potent vasodilatory effects. Its well-defined mechanism via the sGC-cGMP pathway makes it a valuable therapeutic candidate for cardiovascular conditions like angina and a useful tool for research. Furthermore, its ability to generate superoxide and activate other cellular pathways, such as the Nrf2 antioxidant response, highlights its complexity and offers additional avenues for investigation into its roles in both physiological signaling and pathophysiology related to oxidative stress. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study and development of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linsidomine - Wikipedia [en.wikipedia.org]

- 4. A small-molecule Nrf1 and Nrf2 activator mitigates polyglutamine toxicity in spinal and bulbar muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of molsidomine and its active metabolite, linsidomine, in patients with liver cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of linsidomine on the human radial artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemodynamics, tolerability, and pharmacokinetics of linsidomine (SIN-1) infusion during the acute phase of uncomplicated myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative efficacy of the intravenous administration of linsidomine, a direct nitric oxide donor, and isosorbide dinitrate in severe unstable angina. A French multicentre study. French Group of Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [Hemodynamic response to intracoronary injection of a vasodilator during coronary angiography. A randomized comparative study of trinitrin and linsidomin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assays for in vitro monitoring of human airway smooth muscle (ASM) and human pulmonary arterial vascular smooth muscle (VSM) cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of vascular smooth muscle cell migration and proliferation in vitro and in injured rat arteries by a synthetic matrix metalloproteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Linsidomine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linsidomine hydrochloride, a notable vasodilator, is the active metabolite of the antianginal pro-drug molsidomine. Its pharmacological effects are primarily attributed to the non-enzymatic release of nitric oxide (NO), a potent endogenous vasodilator. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, crucial for its development, formulation, and analytical characterization. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

A thorough understanding of the fundamental chemical and physical properties of an active pharmaceutical ingredient (API) is paramount for drug development. These properties influence the compound's behavior during formulation, manufacturing, and in biological systems.

Identity and Structure

-

Chemical Name: 5-amino-3-(morpholin-4-yl)-1,2,3λ⁵-oxadiazol-3-ylium chloride

-

CAS Number: 16142-27-1

-

Molecular Formula: C₆H₁₁ClN₄O₂[1]

-

Molecular Weight: 206.63 g/mol [1]

-

Chemical Structure:

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Data Type | Source |

| Melting Point | 186 °C | Experimental | MedChemExpress SDS |

| Solubility | In water: 50 mg/mLIn DMSO: 25 mg/mL | Experimental | Molnova |

| In water: 30.2 mg/mL | Predicted | ALOGPS[1] | |

| pKa | Strongest Acidic: 10.06Strongest Basic: -2.9 | Predicted | ChemAxon[1] |

| LogP | -1.6 | Predicted | ALOGPS[1] |

| -2.1 | Predicted | ChemAxon[1] | |

| Appearance | White to off-white solid | Experimental | MedChemExpress COA[2] |

Hygroscopicity

Polymorphism

The existence of different crystalline forms, or polymorphs, can significantly impact the physicochemical properties of a drug, including its solubility, stability, and bioavailability.[5][6] To date, no specific polymorphic forms of this compound have been reported in the public literature. However, a comprehensive polymorph screen is a crucial step in the solid-state characterization of any new drug candidate.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects through the release of nitric oxide (NO). As a metabolite of molsidomine, it spontaneously decomposes in physiological conditions to release NO, which then initiates a signaling cascade leading to vasodilation and inhibition of platelet aggregation.

The key steps in the signaling pathway are:

-

NO Release: this compound non-enzymatically releases nitric oxide.

-

Guanylate Cyclase Activation: NO diffuses into smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Protein Kinase G Activation: Increased intracellular levels of cGMP activate Protein Kinase G (PKG).

-

Calcium Level Reduction: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations.

-

Smooth Muscle Relaxation: The reduction in intracellular calcium results in the relaxation of vascular smooth muscle, leading to vasodilation.

-

Platelet Aggregation Inhibition: NO also increases cGMP levels within platelets, which suppresses their activation and aggregation.

References

Linsidomine Hydrochloride: A Technical Guide to Spontaneous Nitric Oxide Release

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as SIN-1 chloride, is the pharmacologically active metabolite of the antianginal prodrug molsidomine. It is a member of the sydnonimine class of compounds and is notable for its ability to spontaneously release nitric oxide (NO) non-enzymatically. This release confers potent vasodilator and platelet aggregation inhibitory effects. The unique mechanism of NO donation, which is dependent on pH and oxygen, distinguishes it from traditional organic nitrates and has made it a valuable tool in pharmacological research and a candidate for various therapeutic applications. This technical guide provides an in-depth overview of the core mechanism of NO release from linsidomine, detailed experimental protocols for its characterization, and a summary of its chemical and pharmacokinetic properties.

Chemical and Physical Properties

This compound is a stable, crystalline solid that serves as the precursor to the NO-donating species. Its fundamental properties are summarized below.

| Property | Value | Reference(s) |

| Chemical Name | 3-morpholinosydnonimine hydrochloride | [1] |

| Synonyms | SIN-1 chloride | [1] |

| CAS Number | 16142-27-1 | [1] |

| Molecular Formula | C₆H₁₁ClN₄O₂ | [1] |

| Molecular Weight | 206.63 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | -20°C, sealed, away from moisture | [1] |

Mechanism of Spontaneous Nitric Oxide Release

The release of nitric oxide from linsidomine (SIN-1) is a multi-step, spontaneous process that does not require enzymatic bioactivation, a key feature that differentiates it from organic nitrates. The process is critically dependent on both pH and the presence of molecular oxygen.

The degradation pathway can be summarized as follows:

-

Hydrolysis to SIN-1A: At physiological pH (around 7.4), the sydnonimine ring of linsidomine (SIN-1) undergoes a rapid, hydroxyl ion-dependent hydrolysis. This reaction opens the ring to form the unstable, open-ring intermediate, N-nitroso-N-morpholino-amino-acetonitrile (SIN-1A).[2][3]

-

Oxygen-Dependent Decomposition: The intermediate SIN-1A is labile in the presence of molecular oxygen. It undergoes an oxidative decomposition that results in the release of one molecule of nitric oxide (•NO).[2]

-

Formation of Stable Metabolite: Concurrently with NO release, SIN-1A is converted into its stable, inactive metabolite, N-cyanomethylene-morpholine (SIN-1C).[2]

This oxygen-dependent step is crucial; in anaerobic or low-oxygen conditions, SIN-1A is significantly more stable, and the release of NO is inhibited.[2]

Figure 1: Chemical degradation pathway of Linsidomine (SIN-1) to release nitric oxide.

Pharmacokinetics and Release Kinetics

The pharmacokinetic profile of linsidomine is characterized by its rapid formation from molsidomine and its subsequent, relatively short half-life in plasma.

| Parameter | Value | Condition | Reference(s) |

| Plasma Half-life (t½) of SIN-1 | 1 - 2 hours | In vivo (Human) | [4] |

| Plasma Half-life (t½) of SIN-1 | 12 - 20 minutes | In vivo (CHD patients, IV infusion) | [5] |

| Half-life (t½) of SIN-1 decay | ~40 minutes | In purified buffer solutions | [6] |

| Time to Peak Plasma Conc. (tₘₐₓ) | 1 - 2 hours | After oral molsidomine administration | [4] |

| Bioavailability (from oral molsidomine) | 44 - 59% | Oral tablet | [4] |

Note: The in vivo half-life reflects metabolic clearance and degradation, while in vitro decay rates are crucial for understanding the intrinsic rate of NO generation under controlled conditions.

Signaling Pathway of Linsidomine-Derived NO

The primary pharmacological effects of linsidomine are mediated by the nitric oxide released during its degradation. This NO activates a well-characterized signaling cascade in target cells, particularly vascular smooth muscle cells.

-

Diffusion of NO: Being a small, lipophilic gas, the released NO rapidly diffuses from its point of generation into nearby cells.

-

Activation of sGC: Inside the target cell, NO binds to the heme moiety of soluble guanylate cyclase (sGC).

-

Conversion of GTP to cGMP: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

-

Downstream Effects: Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. In vascular smooth muscle, this leads to a decrease in intracellular calcium concentration and dephosphorylation of myosin light chains, resulting in muscle relaxation and vasodilation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comparative Investigation of the Pulmonary Vasodilating Effects of Inhaled NO Gas Therapy and Inhalation of a New Drug Formulation Containing a NO Donor Metabolite (SIN-1A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics of molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Central Role of Cyclic GMP in the Pharmacological Action of Linsidomine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal role of cyclic guanosine monophosphate (cGMP) in mediating the therapeutic effects of linsidomine hydrochloride. Linsidomine, the active metabolite of molsidomine, is a potent vasodilator whose mechanism of action is intrinsically linked to the nitric oxide (NO)/cGMP signaling cascade. This document provides a comprehensive overview of the underlying biochemical pathways, quantitative data from key experimental findings, detailed experimental protocols, and visual representations of the core concepts.

Introduction to Linsidomine and the NO/cGMP Signaling Pathway

This compound (SIN-1) is a sydnonimine derivative that functions as a spontaneous nitric oxide (NO) donor.[1][2] Unlike organic nitrates, its release of NO is not dependent on enzymatic bioactivation, which may contribute to its lack of tolerance development.[3] The pharmacological effects of linsidomine, primarily vasodilation and inhibition of platelet aggregation, are mediated through the canonical NO/cGMP signaling pathway.[4][5]

The NO/cGMP pathway is a crucial signaling system in the cardiovascular system.[6] Endogenously produced NO diffuses into smooth muscle cells and activates soluble guanylate cyclase (sGC).[6] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger, cGMP.[6] Elevated intracellular cGMP levels then lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation.[7]

Mechanism of Action of this compound

Linsidomine acts as a prodrug that is metabolized to its active form, SIN-1.[4] SIN-1 then undergoes a non-enzymatic conversion to release NO.[1] The released NO diffuses into vascular smooth muscle cells, where it binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.[8] This activation leads to a significant increase in the intracellular concentration of cGMP.[4][5]

The subsequent cascade of events is mediated by cGMP and its primary effector, PKG. The activation of PKG leads to:

-

Inhibition of calcium influx: PKG phosphorylates and inhibits L-type calcium channels, reducing the entry of extracellular calcium.

-

Enhanced calcium sequestration: PKG activates the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), promoting the uptake of calcium into intracellular stores.

-

Decreased sensitivity of the contractile apparatus to calcium: PKG phosphorylates proteins associated with the contractile machinery, leading to a desensitization to calcium.

These actions collectively result in vasodilation and a reduction in vascular resistance.

Quantitative Data on Linsidomine's Effect on cGMP

The following tables summarize available quantitative data on the effect of linsidomine (SIN-1) on cGMP levels and related physiological responses.

Table 1: SIN-1 Induced cGMP Accumulation in Endothelial Cells

| SIN-1 Concentration (µM) | Cell Type | Incubation Time | cGMP Level (relative to control) | Reference |

| > 33 | Cultured Rat Endothelial Cells | Not Specified | Increased | [5] |

| 10 - 150 | Cultured Endothelial Cells | 6 hours (pre-incubation) | Concentration-dependent increase | [2] |

Table 2: Inhibition of NO-induced cGMP Elevation by ODQ

| Treatment | cGMP Concentration (pmol/10⁸ platelets) | Reference |

| Basal | 0.14 ± 0.06 | [9] |

| SNAP (1 µM) | 5.7 ± 1.3 | [9] |

| SNAP (1 µM) + ODQ (1 µM) | 0.16 ± 0.13 | [9] |

Note: SNAP is another NO donor, and this data illustrates the principle of sGC inhibition by ODQ, which is also applicable to linsidomine-induced cGMP elevation.

Table 3: Effect of SIN-1 on Soluble Guanylate Cyclase Activity

| SIN-1 Concentration | Enzyme Source | Fold Activation of sGC | Reference |

| Not Specified | Purified Bovine Lung sGC | Strongly dependent on Glutathione (GSH) | [8] |

Experimental Protocols

Measurement of cGMP Levels by Competitive Enzyme Immunoassay (EIA)

This protocol provides a general framework for quantifying cGMP levels in cell lysates.

Materials:

-

cGMP EIA Kit (commercially available, e.g., from Sigma-Aldrich, Cayman Chemical)

-

0.1 M HCl

-

Phosphate Buffered Saline (PBS)

-

Cultured cells (e.g., porcine aortic endothelial cells)

-

This compound (SIN-1)

-

Microplate reader capable of reading absorbance at 405 nm

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture vessels and grow to confluence.

-

Wash cells with PBS.

-

Incubate cells with desired concentrations of this compound in serum-free media for the specified time.

-

-

Cell Lysis:

-

Aspirate the media and lyse the cells by adding 0.1 M HCl.

-

Incubate for 10 minutes at room temperature.

-

Scrape the cells and transfer the lysate to a microfuge tube.

-

Centrifuge at 1000 x g for 10 minutes to pellet cellular debris.

-

-

Enzyme Immunoassay:

-

Follow the specific instructions provided with the commercial EIA kit. A general procedure is as follows:

-

Add standards and samples to the wells of the antibody-coated microplate.

-

Add cGMP-alkaline phosphatase conjugate to the wells.

-

Add the anti-cGMP antibody to the wells.

-

Incubate the plate at room temperature for the recommended duration (e.g., 2 hours).

-

Wash the plate multiple times with the provided wash buffer.

-

Add the p-nitrophenyl phosphate (pNPP) substrate solution to each well.

-

Incubate at room temperature to allow color development.

-

Add a stop solution to terminate the reaction.

-

-

-

Data Analysis:

-

Read the absorbance of each well at 405 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance of the standards against their known cGMP concentrations.

-

Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the total protein content of the cell lysate.

-

Assay for Soluble Guanylate Cyclase (sGC) Activity

This protocol outlines a method to measure the activity of sGC in response to linsidomine.

Materials:

-

Purified sGC or cell/tissue homogenate

-

GTP (substrate)

-

This compound (SIN-1)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

-

Method for quantifying cGMP (e.g., EIA or RIA)

Procedure:

-

Enzyme Preparation:

-

Use purified sGC or prepare a cytosolic fraction from cells or tissues known to express sGC.

-

-

Reaction Setup:

-

In a microfuge tube, combine the reaction buffer, GTP, and the enzyme preparation.

-

Add different concentrations of this compound to the reaction tubes. Include a control with no linsidomine.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heat inactivation.

-

-

cGMP Quantification:

-

Measure the amount of cGMP produced in each reaction tube using a suitable method like EIA or RIA as described in Protocol 4.1.

-

-

Data Analysis:

-

Calculate the specific activity of sGC (e.g., in pmol cGMP/min/mg protein) for each linsidomine concentration.

-

Plot the sGC activity as a function of linsidomine concentration to determine the dose-response relationship.

-

Visualizations

Signaling Pathway of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The nitric oxide donor SIN-1 is free of tolerance and maintains its cyclic GMP stimulatory potency in nitrate-tolerant LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIN-1 stimulates the production of cyclic GMP but not cyclic AMP in porcine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of NO-donors, SIN-1 and GEA 3175 on prostacyclin and cGMP synthesis in cultured rat endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Involvement of intracellular Ca2+ stores in inhibitory effects of NO donor SIN-1 and cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of soluble guanylyl cyclase by the nitrovasodilator 3-morpholinosydnonimine involves formation of S-nitrosoglutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucm.es [ucm.es]

Neurotoxic Effects of Linsidomine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linsidomine hydrochloride, also known as 3-morpholinosydnonimine (SIN-1), is a nitric oxide (NO) donor with a complex pharmacological profile. While it has been investigated for various therapeutic applications, including erectile dysfunction and as a neuroprotective agent in certain contexts, its potential for neurotoxicity is a critical consideration for researchers and drug developers. This technical guide provides an in-depth analysis of the neurotoxic effects of this compound, detailing the underlying molecular mechanisms, experimental protocols for its assessment, and quantitative data from key studies. The dual role of SIN-1, exhibiting both neurotoxic and neuroprotective properties depending on the cellular environment, is a central theme of this document.

Introduction

Linsidomine (SIN-1) is a unique compound that spontaneously decomposes in physiological solutions to release both nitric oxide (NO) and superoxide anion (O₂⁻)[1]. This simultaneous release leads to the formation of peroxynitrite (ONOO⁻), a potent and highly reactive oxidant implicated in various pathological processes, including neuronal damage[1][2]. Understanding the neurotoxic potential of linsidomine is crucial for evaluating its therapeutic index and for the development of strategies to mitigate its adverse effects. This guide synthesizes the current knowledge on the neurotoxic mechanisms of linsidomine, focusing on oxidative stress, excitotoxicity, and the modulation of cell death pathways.

Mechanisms of Neurotoxicity

The neurotoxicity of this compound is primarily attributed to the generation of peroxynitrite and its downstream effects. However, the specific mechanisms can vary depending on the cellular context and the presence of other molecules, such as superoxide dismutase (SOD).

Peroxynitrite-Mediated Toxicity

The primary pathway for SIN-1-induced neurotoxicity involves the formation of peroxynitrite.

-

Oxidative and Nitrative Stress: Peroxynitrite is a powerful oxidant that can damage a wide range of biomolecules, including lipids, proteins, and DNA, leading to cellular dysfunction and death[1][3]. It can also nitrate tyrosine residues on proteins, forming 3-nitrotyrosine, which can alter protein function and is often used as a marker of peroxynitrite-induced damage.

-

Cell Death Pathways: Peroxynitrite can induce both necrotic and apoptotic cell death in neurons.[4] Necrosis is often observed at higher concentrations of peroxynitrite, while lower concentrations can trigger apoptosis through the activation of caspase cascades.

Hydrogen Peroxide-Mediated Toxicity in the Presence of SOD

In the presence of superoxide dismutase (SOD), the neurotoxic mechanism of SIN-1 is altered. SOD rapidly dismutates the superoxide anion, preventing its reaction with NO to form peroxynitrite. However, this process generates hydrogen peroxide (H₂O₂), which is also a potent neurotoxin.

-

H₂O₂-Induced Oxidative Stress: Hydrogen peroxide can diffuse across cell membranes and participate in Fenton reactions to generate highly reactive hydroxyl radicals, leading to significant oxidative damage.

-

Enhanced Toxicity: Studies have shown that the presence of SOD significantly increases the neurotoxicity of SIN-1, indicating that the H₂O₂-mediated pathway can be more detrimental to neurons than the peroxynitrite-mediated pathway under certain conditions[1]. This enhanced toxicity can be abolished by the addition of catalase, an enzyme that degrades H₂O₂[1].

The Dual Role of Linsidomine: Neurotoxicity vs. Neuroprotection

Paradoxically, linsidomine has also demonstrated neuroprotective effects in specific experimental models, such as vincristine-induced peripheral neuropathy[3][5]. This neuroprotection is primarily mediated by the nitric oxide component of SIN-1's decomposition.

-

Activation of the sGC-cGMP Pathway: Nitric oxide activates soluble guanylyl cyclase (sGC), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).

-

cGMP-Mediated Cytoprotection: Elevated cGMP levels have been shown to confer protection against neuronal cell death, including that induced by H₂O₂[1]. This suggests that the balance between the formation of peroxynitrite/H₂O₂ and the activation of the protective cGMP pathway determines the ultimate effect of linsidomine on neuronal survival.

Quantitative Data on Neurotoxicity

The following tables summarize the quantitative data from key studies on the neurotoxic effects of this compound.

| Compound | Cell Type | Parameter | Value | Reference |

| Linsidomine (SIN-1) | Primary Rat Cortical Neurons | LC₅₀ | 2.5 ± 0.5 mM | [1] |

| Linsidomine (SIN-1) + SOD (100 U/ml) | Primary Rat Cortical Neurons | EC₅₀ (for ODQ enhancement of toxicity) | 0.073 ± 0.004 µM | [1] |

| Linsidomine (SIN-1) | Postmitotic NT2N Cells | Peroxynitrite Generation Rate | 25-750 nM/min (concentration-dependent) | [4] |

| Condition | Cell Type | Effect | Quantitative Measure | Reference |

| Vincristine (4 nM, 24h) | Dorsal Root Ganglion (DRG) Neurons | Neurite Degeneration | ~50% | [5] |

| Vincristine (4 nM) + SIN-1 (25 µM) | Dorsal Root Ganglion (DRG) Neurons | Neuroprotection | Robust prevention of neurite degeneration | [5] |

Experimental Protocols

This section details the methodologies used in key experiments to assess the neurotoxicity of this compound.

Primary Cortical Neuron Culture and Neurotoxicity Assay

-

Cell Culture:

-

Primary cortical neurons are prepared from 1-week-old rat pups.

-

Cortices are dissected, dissociated, and plated on poly-L-lysine-coated plates.

-

Cells are maintained in a suitable culture medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine) for one week before experimentation.

-

-

Drug Treatment:

-

This compound (SIN-1) is dissolved in an appropriate vehicle immediately before use.

-

Neurons are exposed to various concentrations of SIN-1, with or without the addition of superoxide dismutase (SOD, 100 U/ml), catalase, or other modulatory agents.

-

The exposure duration is typically 24 hours.

-

-

Neurotoxicity Assessment (LDH Assay):

-

After the treatment period, the culture medium is collected to measure the activity of lactate dehydrogenase (LDH), an enzyme released from damaged cells.

-

The remaining cells are lysed to determine the total LDH activity.

-

Neurotoxicity is expressed as the percentage of LDH released into the medium relative to the total LDH activity.

-

Assessment of Neuroprotection in a Vincristine-Induced Neuropathy Model

-

Dorsal Root Ganglion (DRG) Neuron Culture:

-

DRG are dissected from embryonic or neonatal rodents.

-

The ganglia are enzymatically and mechanically dissociated into single cells.

-

Neurons are plated on a suitable substrate (e.g., collagen or laminin) and cultured in a medium that supports neuronal survival and neurite outgrowth.

-

-

Experimental Procedure:

-

DRG neurons are allowed to mature and extend neurites for several days in culture.

-

Vincristine is added to the culture medium to induce neurite degeneration.

-

In parallel experiments, cells are co-treated with vincristine and various concentrations of this compound.

-

-

Quantification of Neurite Length:

-

After the treatment period (e.g., 24 hours), the cells are fixed and immunostained for neuronal markers (e.g., β-III tubulin).

-

Images of the neurons are captured using fluorescence microscopy.

-

The total length of neurites per neuron is quantified using image analysis software.

-

Neuroprotection is determined by the ability of linsidomine to prevent the vincristine-induced reduction in neurite length.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. Cellular mechanisms of peroxynitrite-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro model of Chemotherapy induced neuropathy - Vincristine - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 3. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cGMP increases antioxidant function and attenuates oxidant cell death in mouse lung microvascular endothelial cells by a protein kinase G-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]